4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide moiety linked to a tetrahydrobenzoxazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the condensation of 4-methylbenzoic acid with 4,5,6,7-tetrahydro-2,1-benzoxazole-3-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under reflux conditions in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with various nucleophilic groups.
Scientific Research Applications
4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)benzamide: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)benzamide: Variation in the position of the nitrogen atom within the benzoxazole ring.
4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzimidazol-3-yl)benzamide: Benzimidazole ring instead of benzoxazole.
Uniqueness
4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties. The presence of the benzoxazole ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-8-11(9-7-10)14(18)16-15-12-4-2-3-5-13(12)17-19-15/h6-9H,2-5H2,1H3,(H,16,18) |
InChI Key |
GFGIMYLJVKZYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.